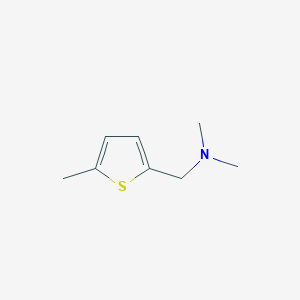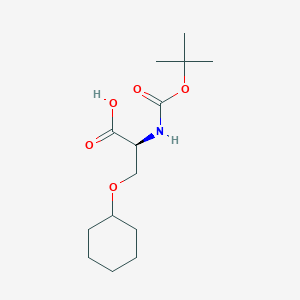![molecular formula C17H16BrN3O3S B12104227 N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide CAS No. 1169581-03-6](/img/structure/B12104227.png)
N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with bromine, hydroxyl, and methoxy groups, as well as a thiazole ring and a propanamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide typically involves multiple steps. One common approach is the condensation of 8-bromo-4-hydroxy-7-methoxyquinoline with a thiazole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as tetrahydrofuran, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted quinoline derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydrogen-substituted quinoline derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
Similar compounds to N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide include other quinoline derivatives such as:
- 8-Bromo-4-hydroxy-2-methylquinoline
- 7-Bromo-4-hydroxy-8-methylquinoline
- Quinolinyl-pyrazoles
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both quinoline and thiazole rings, along with the specific substitutions, enhances its potential for diverse applications in scientific research and industry .
特性
CAS番号 |
1169581-03-6 |
|---|---|
分子式 |
C17H16BrN3O3S |
分子量 |
422.3 g/mol |
IUPAC名 |
N-[4-(8-bromo-7-methoxy-4-oxo-1H-quinolin-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C17H16BrN3O3S/c1-8(2)16(23)21-17-20-11(7-25-17)10-6-12(22)9-4-5-13(24-3)14(18)15(9)19-10/h4-8H,1-3H3,(H,19,22)(H,20,21,23) |
InChIキー |
AOQPFUAWJWASQW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=CC(=O)C3=C(N2)C(=C(C=C3)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![16-Acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione](/img/structure/B12104145.png)
![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate](/img/structure/B12104146.png)
![2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B12104158.png)
![Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12104160.png)



![1H-Indole-1-carboxylic acid, 2-borono-5-[(diethylamino)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12104185.png)


![(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate](/img/structure/B12104207.png)

![7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12104213.png)

